Hexanal, 3-[(phenylmethyl)thio]-
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Overview
Description
Hexanal, 3-[(phenylmethyl)thio]- is an organic compound characterized by the presence of an aldehyde group and a thioether group. The compound’s structure includes a hexanal backbone with a phenylmethylthio substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanal, 3-[(phenylmethyl)thio]- typically involves the reaction of hexanal with a thiol compound, such as benzyl mercaptan. This reaction can be facilitated by the presence of a base, which deprotonates the thiol, making it a more potent nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol attacks the carbonyl carbon of hexanal, forming the thioether linkage.
Industrial Production Methods
Industrial production of Hexanal, 3-[(phenylmethyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanal, 3-[(phenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted thioethers depending on the nucleophile used
Scientific Research Applications
Hexanal, 3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioether functionality into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Hexanal, 3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanal: Lacks the thioether group, making it less reactive in certain chemical reactions.
Benzyl mercaptan: Contains a thiol group instead of a thioether, leading to different reactivity and applications.
Hexanol: The reduced form of hexanal, lacking the aldehyde group.
Uniqueness
Hexanal, 3-[(phenylmethyl)thio]- is unique due to the presence of both an aldehyde and a thioether group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
61452-43-5 |
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Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-benzylsulfanylhexanal |
InChI |
InChI=1S/C13H18OS/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h3-5,7-8,10,13H,2,6,9,11H2,1H3 |
InChI Key |
HHWGTWZJYVGMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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